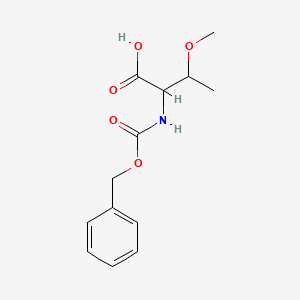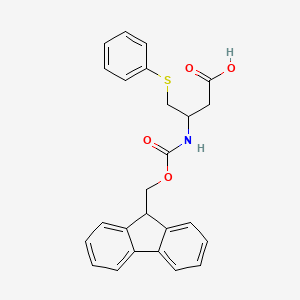
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(phenylthio)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is a chiral amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the phenylthio group adds unique chemical properties, making it a valuable intermediate in various organic synthesis applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid typically involves multiple steps. One common route starts with the preparation of 4-(phenylthio)butanoic acid, which can be synthesized from thiophenol, potassium carbonate, and methyl 4-bromobutyrate in refluxing acetone . The resulting product is then subjected to further reactions to introduce the amino group and the Fmoc protecting group.
Industrial Production Methods
Industrial production methods for ®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid often involve large-scale synthesis techniques, including continuous flow reactors and automated peptide synthesizers. These methods ensure high yield and purity, making the compound suitable for commercial applications in pharmaceuticals and research.
化学反応の分析
Types of Reactions
®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group, yielding the corresponding butanoic acid derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction can produce the corresponding butanoic acid derivative.
科学的研究の応用
®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic peptides.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
作用機序
The mechanism of action of ®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid involves its role as an intermediate in peptide synthesis. The Fmoc protecting group ensures that the amino group remains inactive during certain stages of synthesis, allowing for selective reactions at other functional sites. Upon removal of the Fmoc group, the amino group can participate in further reactions, facilitating the formation of peptide bonds and other chemical linkages .
類似化合物との比較
Similar Compounds
®-N-Fmoc-3-amino-4-(methylthio)butanoic acid: Similar structure but with a methylthio group instead of a phenylthio group.
®-N-Fmoc-3-amino-4-(ethylthio)butanoic acid: Contains an ethylthio group, offering different chemical properties.
®-N-Fmoc-3-amino-4-(benzylthio)butanoic acid: Features a benzylthio group, which can influence the compound’s reactivity and stability.
Uniqueness
®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is unique due to the presence of the phenylthio group, which imparts distinct electronic and steric effects. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .
特性
分子式 |
C25H23NO4S |
|---|---|
分子量 |
433.5 g/mol |
IUPAC名 |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylsulfanylbutanoic acid |
InChI |
InChI=1S/C25H23NO4S/c27-24(28)14-17(16-31-18-8-2-1-3-9-18)26-25(29)30-15-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,17,23H,14-16H2,(H,26,29)(H,27,28) |
InChIキー |
ZXVKPJJQNJPHQT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


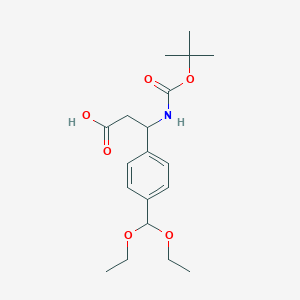
![1-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13399862.png)
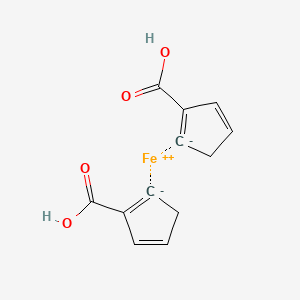
![2-[[9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanylpurin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13399881.png)
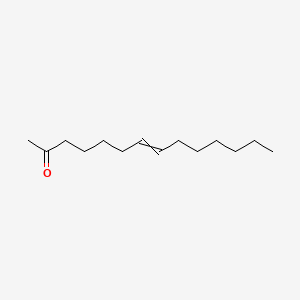
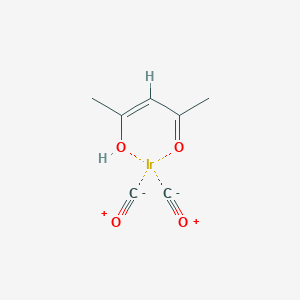
![2-((3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)acetate](/img/structure/B13399906.png)
![N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B13399907.png)
![2,3,4,5,6-pentafluorophenyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoate](/img/structure/B13399913.png)
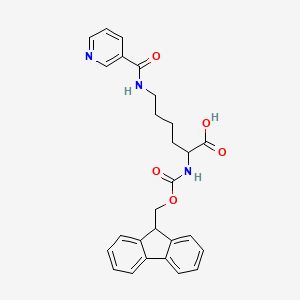

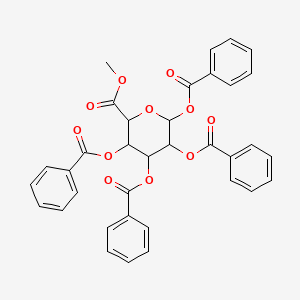
![[2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite](/img/structure/B13399930.png)
